二丙汀 A

描述

Diprotin A is a dipeptidyl peptidase IV (DPP-IV) inhibitor . It inhibits the hydrolysis of incretins, which helps regulate blood glucose levels . Diprotin A also induces Src and vascular endothelium-cadherin phosphorylation, increasing vascular permeability in the retina .

Synthesis Analysis

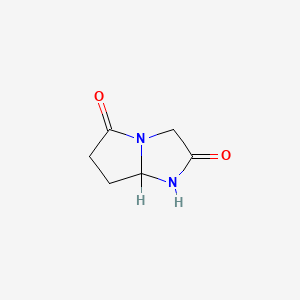

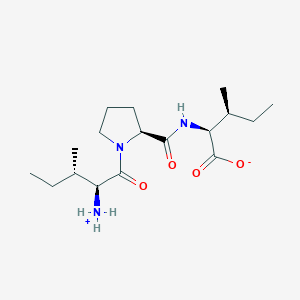

Diprotin A is a tripeptide inhibitor of dipeptidyl peptidase 4 (DPP-4). It inhibits the degradation of glucagon-like peptide 1 (GLP-1) in culture with insulin-secreting BRIN-BD11 rat pancreatic β-cells when used at a concentration of 25 μM .Molecular Structure Analysis

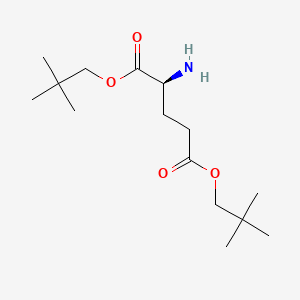

The molecular formula of Diprotin A is C17H31N3O4 . Its average mass is 341.446 Da and its monoisotopic mass is 341.231445 Da .Chemical Reactions Analysis

Diprotin A is composed of one residue of proline and two residues of isoleucine . It is known to inhibit the hydrolysis of incretins .Physical And Chemical Properties Analysis

Diprotin A is a solid (amorphous powder) with a white color . Its molecular weight is 341.45 .科学研究应用

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : Diprotin A is known to inhibit DPP-IV . DPP-IV is an enzyme that degrades incretins such as GLP-1 and GIP, which are hormones that stimulate insulin production . By inhibiting DPP-IV, Diprotin A helps to regulate blood glucose levels .

- Methods of Application : Diprotin A is typically applied in a laboratory setting. It is soluble in water and can be stored at -20°C .

- Results or Outcomes : The inhibition of DPP-IV by Diprotin A has been shown to regulate blood glucose levels, making it a potential therapeutic target for type 2 diabetes .

Stabilization of Peptide Hormones in Human Blood Specimens

- Scientific Field : Medical Research and Clinical Biochemistry .

- Application Summary : Diprotin A has been used in the stabilization of peptide hormones in human blood specimens . These hormones, including GLP-1, GIP, Glucagon, and OXM, have multiple physiological roles and potential therapeutic and diagnostic utility in the research of metabolic disorders .

- Methods of Application : The application of Diprotin A in this context involves its addition to blood samples, where it inhibits the activity of DPP-IV and other peptidases .

- Results or Outcomes : The use of Diprotin A has been shown to effectively inhibit both DPP-IV and other peptidase activities, preserving the stability of these variable peptides in blood samples . This increases their utility in drug and/or biomarker development .

Neurovascular Protection in Ischemic Cerebral Stroke

- Scientific Field : Neurology and Pharmacology .

- Application Summary : Diprotin A TFA has been found to exert neurovascular protection in ischemic cerebral stroke . It can reduce vascular endothelial (VE)-cadherin disruption by inhibiting the increase in cleaved β-catenin in response to hypoxia, thereby protecting the vascular barrier of human umbilical vein endothelial cells .

- Methods of Application : The cerebral ischemia model was established by photothrombotic ischemia, followed by intraperitoneal injection with Diprotin A TFA and XAV-939 at doses of 70 μg/kg and 40 mg/kg 30 min once in the morning and once in the evening for 3 days .

- Results or Outcomes : Mice injected with Diprotin A TFA exhibited reduced cerebral infarction volume, increased vascular area and length around the brain injury, increased pericyte and basement membrane coverage, upregulated expression of BBB tight junction proteins, and improved their BBB permeability .

Preparation of DPP-IV Inhibitory Peptides

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : Diprotin A has been used in the preparation of DPP-IV inhibitory peptides from Val-Pro-Xaa and Ile-Pro-Xaa peptide mixtures . These peptides have inhibitory activity against human dipeptidyl peptidase-IV (hDPP-IV), which degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release .

- Methods of Application : The peptides were isolated by reversed-phase high performance liquid chromatography (HPLC) analysis .

- Results or Outcomes : The IC 50 and Ki values of VPV, VPI, and IPI were found to be 20.2, 22.2, and 46.7 µM and 10.8, 11.3 and 21.4 M −1, respectively . Peptides with lower Ki and IC 50 values showed relatively slower degradation when incubated with hDPP-IV .

Neurovascular Protection in Ischemic Cerebral Stroke

- Scientific Field : Neurology and Pharmacology .

- Application Summary : Diprotin A TFA has been found to exert neurovascular protection in ischemic cerebral stroke . It can reduce vascular endothelial (VE)-cadherin disruption by inhibiting the increase in cleaved β-catenin in response to hypoxia, thereby protecting the vascular barrier of human umbilical vein endothelial cells .

- Methods of Application : The cerebral ischemia model was established by photothrombotic ischemia, followed by intraperitoneal injection with Diprotin A TFA and XAV-939 at doses of 70 μg/kg and 40 mg/kg 30 min once in the morning and once in the evening for 3 days .

- Results or Outcomes : Mice injected with Diprotin A TFA exhibited reduced cerebral infarction volume, increased vascular area and length around the brain injury, increased pericyte and basement membrane coverage, upregulated expression of BBB tight junction proteins, and improved their BBB permeability .

Preparation of DPP-IV Inhibitory Peptides

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : Diprotin A has been used in the preparation of DPP-IV inhibitory peptides from Val-Pro-Xaa and Ile-Pro-Xaa peptide mixtures . These peptides have inhibitory activity against human dipeptidyl peptidase-IV (hDPP-IV), which degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release .

- Methods of Application : The peptides were isolated by reversed-phase high performance liquid chromatography (HPLC) analysis .

- Results or Outcomes : The IC 50 and Ki values of VPV, VPI, and IPI were found to be 20.2, 22.2, and 46.7 µM and 10.8, 11.3 and 21.4 M −1, respectively . Peptides with lower Ki and IC 50 values showed relatively slower degradation when incubated with hDPP-IV .

属性

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTMAZFVYNDPLB-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920277 | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diprotin A | |

CAS RN |

90614-48-5 | |

| Record name | Diprotin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

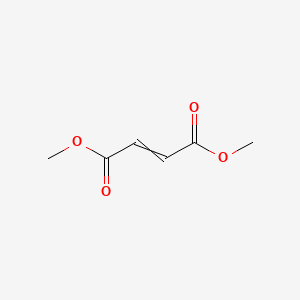

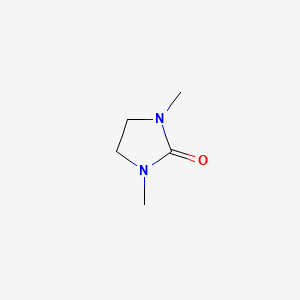

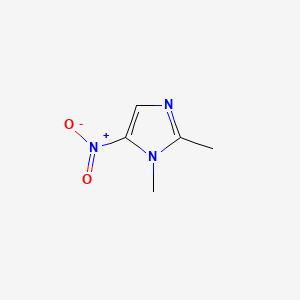

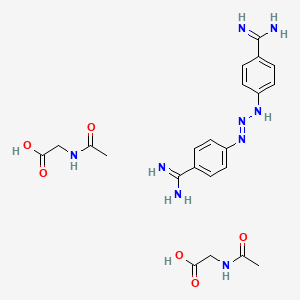

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)